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molecular formula C4H12NO3+ B173377 2-Amino-2-hydroxymethyl-propane-1,3-diol CAS No. 121351-02-8

2-Amino-2-hydroxymethyl-propane-1,3-diol

Cat. No. B173377
M. Wt: 122.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US04166131

Procedure details

A solution of 1.7 g of 2-isopropyl-α-methylene-5-indanacetic acid in 300 cc of ethanol is hydrogenated at room temperature with the addition of 50 mg of platinum(IV) oxide. After filtering off the catalyst, removing the solvent by evaporation and chromatographing the resulting oil, 2-isopropyl-α-methyl-5-indanacetic acid, having a M.P. of 83°-86°, is obtained. The (1,3-dihydroxy-2-hydroxymethyl-2-propyl)ammonium salt of the title compound has a M.P. of 140°-141° (from methanol/ether).
Name
2-isopropyl-α-methylene-5-indanacetic acid
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13](=[CH2:17])[C:14]([OH:16])=[O:15])[CH:10]=2)[CH2:5]1)([CH3:3])[CH3:2].OCC([NH3+])(CO)CO>C(O)C.[Pt](=O)=O>[CH:1]([CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:13]([CH3:17])[C:14]([OH:16])=[O:15])[CH:10]=2)[CH2:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
2-isopropyl-α-methylene-5-indanacetic acid
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)=C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)[NH3+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation and chromatographing the resulting oil, 2-isopropyl-α-methyl-5-indanacetic acid
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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